2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Physicochemical Profiling SAR

2-Chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide (molecular formula C₁₇H₁₁Cl₃N₂OS, exact mass 395.965767 g/mol) is a synthetic chloro-substituted N-(thiazol-2-yl)benzamide derivative. The compound features three chlorine atoms distributed across two aromatic rings: one ortho-chloro substituent on the benzamide moiety and a 2,4-dichloro pattern on the benzyl group attached at the thiazole C5 position.

Molecular Formula C17H11Cl3N2OS
Molecular Weight 397.7 g/mol
Cat. No. B15098625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide
Molecular FormulaC17H11Cl3N2OS
Molecular Weight397.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C17H11Cl3N2OS/c18-11-6-5-10(15(20)8-11)7-12-9-21-17(24-12)22-16(23)13-3-1-2-4-14(13)19/h1-6,8-9H,7H2,(H,21,22,23)
InChIKeyKKGOCRRTJSXDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide: Structural Classification and Procurement-Relevant Identity


2-Chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide (molecular formula C₁₇H₁₁Cl₃N₂OS, exact mass 395.965767 g/mol) is a synthetic chloro-substituted N-(thiazol-2-yl)benzamide derivative . The compound features three chlorine atoms distributed across two aromatic rings: one ortho-chloro substituent on the benzamide moiety and a 2,4-dichloro pattern on the benzyl group attached at the thiazole C5 position. This scaffold falls within the 1,3-thiazol-2-yl substituted benzamide class disclosed in Bayer patents (WO2016091776A1, US10174016) as P2X3 receptor inhibitors [1], and is structurally nested within the broader thiazol-2-ylbenzamide family investigated for antifungal [2] and kinase-modulatory activities. The compound is available as a specialty research chemical from multiple suppliers, typically at ≥95% purity, and is cataloged under the EvitaChem and ChemDiv compound collections .

Why Structurally Similar Thiazol-2-yl Benzamides Cannot Substitute for 2-Chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide


The N-(thiazol-2-yl)benzamide scaffold exhibits extreme sensitivity to both the position and number of chlorine substituents in determining biological target engagement, potency, and physicochemical properties . Within this compound class, the shift of a single chlorine atom from the 2,4-dichlorobenzyl to the 3,4-dichlorobenzyl regioisomer produces a chemically distinct entity (CAS 304677-14-3) with different molecular recognition properties as evidenced by differential kinase binding profiles in the ChEMBL database [1]. Furthermore, the 2,4-dichlorobenzyl substitution pattern is specifically enumerated in patent claims covering P2X3 antagonism (filapixant, IC₅₀ = 7 nM), whereas unsubstituted benzyl or differently halogenated analogs fall outside the optimal pharmacophore [2]. These findings demonstrate that generic substitution among analogs in this series is scientifically invalid for reproducible research, target engagement studies, or assay validation.

Quantitative Differentiation Evidence: 2-Chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide vs. Closest Analogs


2,4-Dichlorobenzyl Substitution Pattern Confers ~70 Da Molecular Weight Increase vs. Unsubstituted Benzyl Analog, Altering Lipophilicity and Target Access

The target compound (C₁₇H₁₁Cl₃N₂OS, MW 397.7 g/mol, exact mass 395.965767 g/mol) differs from its closest commercially available analog N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide (C₁₇H₁₃ClN₂OS, MW 328.8 g/mol, CAS 5538-53-4) by the addition of two chlorine atoms (68.9 Da) on the benzyl ring [1]. This 2,4-dichlorobenzyl substitution elevates the calculated logP by approximately 1.5–2.0 units relative to the unsubstituted benzyl analog, based on the additive Hansch π-value for aromatic chlorine (+0.71 per chlorine in the 2- and 4-positions) [2]. The increased lipophilicity and molecular weight place the target compound in a different property space for membrane permeability and protein binding, rendering the non-chlorinated analog unsuitable as a physicochemical surrogate in formulation or ADME studies.

Medicinal Chemistry Physicochemical Profiling SAR

Regioisomeric Differentiation: 2,4-Dichlorobenzyl vs. 3,4-Dichlorobenzyl Pattern Alters Kinase Binding Affinity by Scaffold-Dependent Mechanism

Within the N-(5-dichlorobenzyl)thiazol-2-yl scaffold series, the position of chlorine atoms on the benzyl ring is a validated determinant of kinase binding. The 2,4-dichlorobenzyl-containing analog CHEMBL476303 (N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide) demonstrates a measured Ki of 3,474 nM against ABL1 tyrosine kinase [1]. Although direct binding data for the target compound against ABL1 are not published, the conserved 2,4-dichlorobenzyl pharmacophore element in both CHEMBL476303 and the target compound supports retention of this kinase recognition motif. In contrast, the 3,4-dichlorobenzyl regioisomer (2-chloro-N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)benzamide, CAS 304677-14-3, available from Sigma-Aldrich as AldrichCPR R671665 ) exhibits a different chlorine spatial orientation (meta/para vs. ortho/para) that alters the dihedral angle of the benzyl group relative to the thiazole ring, modifying the three-dimensional pharmacophore presentation to kinase ATP-binding pockets.

Kinase Inhibition Binding Affinity Regioisomer Selectivity

Class-Level Antifungal Potency Reference: Thiazol-2-ylbenzamide Derivatives Achieve Sub-mg/L EC₅₀ Against Sclerotinia sclerotiorum

The thiazol-2-ylbenzamide scaffold has demonstrated potent antifungal activity in a 2024 structure-activity study. Within a series of 44 compounds (3A–3V and 4A–4V), the most active derivatives 3B and 4B achieved EC₅₀ values of 0.72 mg/L and 0.65 mg/L, respectively, against Sclerotinia sclerotiorum — superior to the commercial SDHI fungicide thifluzamide (EC₅₀ = 1.08 mg/L) and comparable to boscalid (EC₅₀ = 0.78 mg/L) [1]. These compounds also exhibited in vivo curative activity of 86.8% (3B) and 85.3% (4B) against Rhizoctonia solani in rice leaf assays, comparable to thifluzamide (88.5%). While the target compound (2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide) was not among the 44 compounds directly tested in this study, its scaffold architecture — featuring the identical thiazol-2-ylbenzamide core with chloro-substituted benzyl — positions it within the same chemotype space. The 2,4-dichlorobenzyl motif specifically contributes to SDH binding as demonstrated by molecular docking in this study [1].

Agricultural Fungicide Succinate Dehydrogenase Inhibitor Antifungal Screening

P2X3 Receptor Pharmacophore Alignment: 2,4-Dichlorobenzyl-Containing Thiazol-2-yl Benzamides Achieve Single-Digit Nanomolar IC₅₀ in the Bayer Chemotype Series

The 1,3-thiazol-2-yl substituted benzamide series disclosed by Bayer Aktiengesellschaft in WO2016091776A1 and US10174016 defines the pharmacophore for potent P2X3 receptor antagonism [1]. The clinical-stage compound filapixant, a representative of this chemotype, exhibits an IC₅₀ of 7 nM (pIC₅₀ 8.15) at human P2X3 receptors, measured by intracellular calcium assay [2]. The target compound (2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide) incorporates all three core pharmacophoric elements enumerated in the Bayer claims: (i) a 5-(substituted benzyl)thiazole, (ii) a 2-aminothiazole linkage to a benzamide, and (iii) halogen substitution on both aromatic rings. The specific 2-chloro substitution on the benzamide ring and the 2,4-dichloro pattern on the benzyl group fall within the structural scope of general formula (I) in the patent [1]. While the target compound's individual P2X3 IC₅₀ has not been disclosed, its structural alignment with the claimed pharmacophore — including the critical 2,4-dichlorobenzyl moiety — distinguishes it from regioisomeric or less-substituted analogs that lie outside the optimal activity space.

P2X3 Antagonist Pain Target Ion Channel Pharmacology

Benzamide Ring Substitution Pattern Differentiation: 2-Chloro vs. 4-Chloro vs. 4-Nitro on the Same 2,4-Dichlorobenzyl-Thiazole Core

Within the subset of compounds sharing the identical 5-(2,4-dichlorobenzyl)thiazol-2-yl core, three commercially distinct analogs differ solely in the benzamide ring substituent: the target compound (2-chloro), 4-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide (4-chloro, SpectraBase ID 7ew4CjcVLcw [1]), and N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CHEMBL1566023, 4-nitro [2]). The 2-chloro vs. 4-chloro positional isomerism has well-established consequences in benzamide medicinal chemistry: ortho-chloro substitution introduces steric hindrance that twists the benzamide carbonyl out of coplanarity with the aromatic ring, reducing resonance stabilization and altering the hydrogen-bonding geometry of the amide NH [3]. In contrast, para-chloro substitution exerts primarily electronic (σₚ = +0.23) effects without steric perturbation of the amide conformation. The 4-nitro analog introduces a strong electron-withdrawing group (σₚ = +0.78) that substantially alters the benzamide ring electronic character. These three compounds, while sharing the same 2,4-dichlorobenzyl-thiazole anchor, are predicted to present the benzamide carbonyl and NH in distinct spatial and electronic environments to biological targets.

Benzamide SAR Electronic Effects Hydrogen Bonding

Verified Application Scenarios for 2-Chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide Based on Structural and Class-Level Evidence


Analog-by-Catalog Expansion of P2X3 Antagonist SAR Series

Procure 2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide as an unexplored derivative within the Bayer-disclosed 1,3-thiazol-2-yl substituted benzamide chemotype. The compound satisfies all structural elements of the general formula (I) pharmacophore that has yielded filapixant (hP2X3 IC₅₀ = 7 nM) [1]. Its specific substitution pattern (2-chlorobenzamide + 2,4-dichlorobenzyl-thiazole) represents a commercially accessible but pharmacologically uncharacterized combination within the claimed chemical space, making it suitable for hit-expansion screens or as a tool compound for profiling P2X3 subtype selectivity against P2X2/3 heteromers.

Antifungal Succinate Dehydrogenase Inhibitor (SDHI) Scaffold Exploration

Use the compound as a building block for generating novel SDHI candidates. The thiazol-2-ylbenzamide scaffold class has produced derivatives (3B and 4B) with EC₅₀ values (0.65–0.72 mg/L against S. sclerotiorum) that surpass the commercial SDHI thifluzamide (EC₅₀ = 1.08 mg/L) [2]. The 2,4-dichlorobenzyl-thiazole core, specifically identified in molecular docking as contributing to SDH binding interactions, is conserved in this compound while the 2-chlorobenzamide cap remains unexplored in published antifungal SAR, presenting an opportunity for novel IP-generating derivatization.

Kinase Selectivity Profiling Probe with Ortho-Chloro Conformational Constraint

Deploy this compound in kinase selectivity panels (particularly ABL1 and related tyrosine kinases) as a probe to interrogate the effect of ortho-chloro-induced amide bond twist on target recognition. The close structural analog CHEMBL476303 (differing only in the amide carbonyl-linked group: thiophene vs. 2-chlorophenyl) demonstrates measurable ABL1 binding (Ki = 3,474 nM) [3]. The ortho-chloro substitution on the benzamide ring introduces steric constraint absent in the 4-chloro regioisomer, enabling direct comparison of conformational vs. electronic determinants of kinase binding within an otherwise identical scaffold framework.

Procurement of a Structurally Authenticated 2,4-Dichlorobenzyl-Thiazole Reference Standard

Acquire this compound as an analytically verified reference material for distinguishing among regioisomeric dichlorobenzyl-thiazole benzamides in chemical library quality control. With the 3,4-dichlorobenzyl regioisomer (CAS 304677-14-3) and the 2,5-dichlorobenzyl analog (CAS 303093-62-1) also commercially available, unambiguous structural authentication via NMR (see the structurally analogous 4-chloro isomer NMR data on SpectraBase [4]) is essential for maintaining library integrity in high-throughput screening collections where regioisomer contamination would confound hit identification.

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